3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide 3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15665516
InChI: InChI=1S/C17H15N5O4/c1-10-3-8-16(26-10)14-9-15(20-19-14)17(23)21-18-11(2)12-4-6-13(7-5-12)22(24)25/h3-9H,1-2H3,(H,19,20)(H,21,23)/b18-11+
SMILES:
Molecular Formula: C17H15N5O4
Molecular Weight: 353.33 g/mol

3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

CAS No.:

Cat. No.: VC15665516

Molecular Formula: C17H15N5O4

Molecular Weight: 353.33 g/mol

* For research use only. Not for human or veterinary use.

3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide -

Specification

Molecular Formula C17H15N5O4
Molecular Weight 353.33 g/mol
IUPAC Name 5-(5-methylfuran-2-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-3-carboxamide
Standard InChI InChI=1S/C17H15N5O4/c1-10-3-8-16(26-10)14-9-15(20-19-14)17(23)21-18-11(2)12-4-6-13(7-5-12)22(24)25/h3-9H,1-2H3,(H,19,20)(H,21,23)/b18-11+
Standard InChI Key INOWVEZWVOAPAD-WOJGMQOQSA-N
Isomeric SMILES CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is an organic compound belonging to the pyrazole derivative class. It features a furan ring, a nitrophenyl group, and a hydrazide functional group, contributing to its unique chemical properties and potential biological activities. This compound is synthesized through various organic reactions, typically involving the condensation of 5-methylfuran derivatives with nitrophenyl and hydrazine compounds.

Synthesis and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may involve catalysts or bases to facilitate the reaction.

Synthesis Steps

  • Preparation of Precursors: The synthesis begins with the preparation of necessary precursors, such as 5-methylfuran derivatives and nitrophenyl compounds.

  • Condensation Reaction: The precursors undergo a condensation reaction, often in the presence of a base or catalyst, to form the desired pyrazole derivative.

  • Purification: The crude product is purified using techniques like recrystallization or chromatography to achieve high purity.

Biological Activities and Potential Applications

Research on similar pyrazole derivatives suggests potential applications in drug development and materials science. These compounds have shown efficacy in reducing inflammation and oxidative damage, indicating therapeutic potential. The presence of a nitrophenyl group and a hydrazide functional group may contribute to its biological activity by interacting with specific biological targets.

Potential Applications

Application AreaDescription
Drug DevelopmentPotential therapeutic applications due to anti-inflammatory and antioxidant properties.
Materials ScienceThe compound's unique structure may offer opportunities in material synthesis.

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